molecular formula C25H26N4O6S B2798049 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111975-58-6

6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2798049
CAS No.: 1111975-58-6
M. Wt: 510.57
InChI Key: VZXYGNYHZOYGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a 3-methylbutyl group at position 7 and a sulfanyl-linked 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole moiety at position 4. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The structural complexity of this compound arises from the integration of an oxadiazole ring—a bioisostere for ester or amide groups—and the 2,4-dimethoxyphenyl group, which may enhance metabolic stability and target binding .

Properties

IUPAC Name

6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6S/c1-14(2)7-8-29-24(30)17-10-20-21(34-13-33-20)11-18(17)26-25(29)36-12-22-27-23(28-35-22)16-6-5-15(31-3)9-19(16)32-4/h5-6,9-11,14H,7-8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXYGNYHZOYGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be approached through a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Thioether Linkage Formation: The oxadiazole intermediate can be reacted with a thiol compound to introduce the thioether linkage.

    Construction of the Dioxoloquinazolinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the dioxoloquinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or other reducible functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its diverse functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include triazoloquinazolines, diphenylquinazolinones, and nitro-substituted triazoloquinazolines. Key differences lie in the heterocyclic substituents and functional groups:

Compound Name Core Structure Substituents Melting Point (°C) IR Peaks (cm⁻¹) Reference
6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (Compound 8) Triazoloquinazoline Cinnamoyl at C6, methyl at C3 Not reported Not reported
2-(3-(6,8-Bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (4l) Quinazolinone Bis(4-methoxyphenyl) at C6/C8, methylpropyl at C2 228–230 3177 (NH), 1665 (C=O)
3-[(diphenylamino)-methyl]-5-[2-(4-nitro-phenyl)-vinyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K14) Triazoloquinazoline 4-Nitrophenylvinyl at C5, diphenylaminomethyl at C3 Not reported 3406 (NH), 1706 (C=N), 1343 (NO₂)
Target Compound [1,3]dioxoloquinazolin-8-one 3-Methylbutyl at C7, 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethylthio at C6 Not reported Not reported Synthesized analogs

Key Observations:

  • Oxadiazole vs. Triazole: The target compound’s 1,2,4-oxadiazole group (vs.
  • Methoxy Substitution: The 2,4-dimethoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl groups in Compound 4l. This substitution pattern could enhance π-π stacking interactions in biological targets compared to monosubstituted analogs .
  • Alkyl Chain: The 3-methylbutyl chain at C7 may increase lipophilicity relative to shorter alkyl or aromatic substituents in other quinazolinones, influencing membrane permeability .

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related analogs:

  • Anti-inflammatory Activity: Compound K14 demonstrated significant anti-inflammatory effects in assays, attributed to its nitro group and vinylphenyl substituents . The target compound’s dimethoxyphenyl-oxadiazole moiety may similarly modulate inflammatory pathways, such as COX-2 inhibition.
  • Antimicrobial Potential: Quinazolinones with electron-withdrawing groups (e.g., nitro in K14) often exhibit antimicrobial activity. The target compound’s methoxy groups, however, may prioritize metabolic stability over direct antimicrobial action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.